4,4,4-trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid
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Overview
Description
4,4,4-trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid is a chemical compound with the molecular formula C7H6F3N3O4. It is characterized by the presence of trifluoromethyl and nitropyrazole groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 4,4,4-trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the reaction of 4-nitropyrazole with a trifluoromethyl-containing precursor. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4,4,4-trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, nucleophiles for substitution reactions, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4,4-trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the nitropyrazole group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various effects .
Comparison with Similar Compounds
Similar compounds to 4,4,4-trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid include:
4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic acid: Lacks the nitro group, which affects its reactivity and applications.
4,4,4-Trifluoro-3-(3-nitropyrazol-1-yl)butanoic acid: Similar structure but with a different substitution pattern on the pyrazole ring.
These compounds share some chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
4,4,4-trifluoro-3-(4-nitropyrazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O4/c8-7(9,10)5(1-6(14)15)12-3-4(2-11-12)13(16)17/h2-3,5H,1H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMDAJQFCOQARC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(CC(=O)O)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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